molecular formula C22H23N3O4 B7690063 N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Cat. No. B7690063
M. Wt: 393.4 g/mol
InChI Key: SIRBVOQHTLPQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair mechanisms in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can induce cell death in cancer cells. BMN-673 is currently being studied for its potential as a cancer therapy.

Mechanism of Action

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting PARP, an enzyme that plays a critical role in DNA repair mechanisms in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can induce cell death in cancer cells. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to be highly selective for PARP, with minimal activity against other enzymes.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to induce DNA damage and cell death in cancer cells. In addition, it has been shown to sensitize cancer cells to radiation therapy. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has several advantages for use in lab experiments. It has potent activity against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition, it has been shown to sensitize cancer cells to radiation therapy. However, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has some limitations, including its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is the development of combination therapies that include N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide and other chemotherapeutic agents. Another area of interest is the development of biomarkers that can predict the response of cancer cells to N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide. Finally, there is a need for further research on the long-term safety and efficacy of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide in clinical trials.

Synthesis Methods

The synthesis of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves several steps. The first step is the preparation of 3-nitrobenzoyl chloride, which is then reacted with N-butyl-N-methylamine to form N-butyl-N-methyl-3-nitrobenzamide. The resulting compound is then reacted with 2-hydroxy-6-methylquinoline to form N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide.

Scientific Research Applications

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied in preclinical models of cancer. It has shown potent activity against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been shown to sensitize cancer cells to radiation therapy.

properties

IUPAC Name

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-4-10-24(22(27)16-6-5-7-19(13-16)25(28)29)14-18-12-17-11-15(2)8-9-20(17)23-21(18)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRBVOQHTLPQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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